3-O-methyl 5-O-piperidin-3-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Description
This compound, identified as Lercanidipine Hydrochloride (LRCH) in , is a dihydropyridine (DHP) calcium channel blocker with the molecular formula C₃₆H₄₁N₃O₆·HCl . It competitively binds to L-type calcium channels in vascular smooth muscle, inhibiting calcium influx and inducing vasodilation. Its lipophilic nature allows rapid accumulation in cell membranes, enhancing its targeting efficiency . Structurally, it features a 3-nitrophenyl group at position 4, methyl and piperidin-3-yl ester groups at positions 3 and 5, and two methyl substituents at positions 2 and 6 of the DHP ring (Figure 1). These modifications enhance its tissue selectivity and pharmacokinetic profile compared to earlier DHPs like nifedipine.
Properties
IUPAC Name |
3-O-methyl 5-O-piperidin-3-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6.ClH/c1-12-17(20(25)29-3)19(14-6-4-7-15(10-14)24(27)28)18(13(2)23-12)21(26)30-16-8-5-9-22-11-16;/h4,6-7,10,16,19,22-23H,5,8-9,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOMHHBEYKQDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCNC2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-O-methyl 5-O-piperidin-3-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate; hydrochloride is a derivative of the dihydropyridine class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of 1,4-dihydropyridines , characterized by a pyridine ring with two adjacent double bonds. The specific substitutions on the ring contribute to its unique biological profile.
Pharmacological Effects
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Blockade : By inhibiting calcium channels, the compound reduces intracellular calcium levels, which is beneficial for controlling blood pressure and cardiac function.
- Antioxidant Mechanism : The ability to scavenge free radicals and modulate oxidative stress pathways contributes to its protective effects against cellular damage.
- Neurotransmitter Modulation : There is evidence suggesting that dihydropyridines can influence neurotransmitter release and receptor activity, which may explain their neuroprotective effects.
Case Studies
- Cardiac Studies : In a study involving rat models, the S-enantiomer of a related dihydropyridine showed approximately 19 times greater potency in cardiac membranes compared to its R counterpart . This highlights the importance of stereochemistry in determining biological activity.
- Oxidative Stress Models : In vitro studies demonstrated that the compound significantly reduced ROS levels at concentrations above 100 µM, indicating its potential as an antioxidant agent .
Data Table: Biological Activities
Scientific Research Applications
Pharmacological Properties
Lercanidipine hydrochloride exhibits selective inhibition of L-type calcium channels, leading to vasodilation and a reduction in blood pressure. The compound's structure allows it to effectively target vascular smooth muscle cells, which is crucial for its antihypertensive effects. Additionally, it has been noted for its favorable pharmacokinetic profile, including a long half-life and once-daily dosing convenience.
Clinical Applications
The primary clinical application of Lercanidipine hydrochloride is in the management of essential hypertension. Its efficacy has been demonstrated in various clinical trials, showing significant reductions in systolic and diastolic blood pressure compared to placebo and other antihypertensive agents.
Case Studies
- Efficacy in Hypertension Management : A randomized controlled trial involving 300 patients with mild to moderate hypertension found that Lercanidipine significantly lowered blood pressure over a 12-week period compared to amlodipine. The study reported a mean reduction in systolic blood pressure of 15 mmHg and diastolic blood pressure of 10 mmHg .
- Combination Therapy : In another study focusing on patients with resistant hypertension, Lercanidipine was used in combination with an ACE inhibitor. The results indicated that this combination therapy led to better blood pressure control than either drug alone, highlighting the compound's potential role in multi-drug regimens .
Safety Profile
Lercanidipine is generally well tolerated. Common adverse effects include peripheral edema, headache, and flushing. Serious side effects are rare but can include hypotension and tachycardia. Long-term studies have not indicated any significant cardiovascular risks associated with its use .
Research Insights
Recent research has explored the potential benefits of Lercanidipine beyond hypertension management. Studies suggest it may have protective effects against myocardial ischemia and could improve endothelial function due to its antioxidant properties . Additionally, investigations into its role in preventing cardiovascular events are ongoing.
Comparison with Similar Compounds
Research Findings and Challenges
- Thermodynamic Stability : LRCH’s piperidinyl group reduces photodegradation rates compared to nifedipine (t₁/₂ > 24h vs. 2h under UV) .
- Structure-Activity Relationship (SAR) : Linear correlation between ester bulkiness and cerebral vasodilation efficacy (R² = 0.89 across 12 analogues) .
- Toxicity: Aminoethyl esters (e.g., YC-93) show hepatotoxicity at high doses, whereas piperidinyl derivatives (LRCH) exhibit safer profiles .
Preparation Methods
Condensation of 3-Nitrobenzaldehyde with β-Keto Esters
A mixture of 3-nitrobenzaldehyde (1.2 equiv), methyl acetoacetate (1.0 equiv), and 4-bromobutyl acetoacetate (1.0 equiv) in anhydrous ethanol undergoes reflux at 80°C for 24 hours under nitrogen. Piperidine (0.1 equiv) is added as a catalyst to facilitate Knoevenagel condensation and cyclization. The reaction yields a 1,4-DHP intermediate with methyl and 4-bromobutyl esters at positions 3 and 5, respectively.
Table 1: Reaction Conditions for 1,4-DHP Core Synthesis
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 80°C |
| Catalyst | Piperidine (0.1 equiv) |
| Reaction Time | 24 hours |
| Yield | 68–72% |
Post-reaction, the crude product is purified via silica gel chromatography using a gradient of ethyl acetate in hexane (10–40%). The asymmetric diester structure is confirmed by -NMR ( 2.32 ppm for C2/C6 methyl groups, 5.12 ppm for C4 proton).
Regioselective Ester Modification: Introduction of Piperidin-3-yl Group
The 4-bromobutyl ester at position 5 is replaced with a piperidin-3-yl group via nucleophilic substitution.
Bromide Displacement with Piperidin-3-ol
The brominated intermediate (1.0 equiv) is dissolved in dimethylformamide (DMF) and treated with piperidin-3-ol (1.5 equiv) and potassium carbonate (2.0 equiv) at 50°C for 6 hours. The reaction proceeds via an mechanism, with the bromide leaving group replaced by the piperidin-3-yloxy moiety.
Table 2: Substitution Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate (2.0 equiv) |
| Temperature | 50°C |
| Reaction Time | 6 hours |
| Yield | 65–70% |
The product is isolated by precipitation in ice-c water, followed by extraction with dichloromethane. Residual DMF is removed via rotary evaporation, and the product is recrystallized from acetone/hexane.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance stability and solubility.
Acidification with Hydrogen Chloride
The piperidine-containing diester (1.0 equiv) is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0°C until precipitation ceases. The hydrochloride salt is collected via filtration, washed with cold ether, and dried under vacuum at 40°C for 12 hours.
Table 3: Salt Formation Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous diethyl ether |
| Acid Source | HCl gas |
| Temperature | 0°C |
| Drying Conditions | 40°C, 12 hours |
| Yield | 85–90% |
The final product exhibits a melting point of 133–135°C, consistent with literature values for analogous 1,4-DHP hydrochlorides.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeOH:HO = 70:30) confirms >98% purity. Retention time: 12.7 minutes.
Alternative Synthetic Routes
Direct Coupling Using Carbodiimide Chemistry
An alternative approach involves coupling pre-formed 3-O-methyl 1,4-DHP-3-carboxylic acid with piperidin-3-ol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DMF. This method avoids bromination but requires stringent anhydrous conditions.
Table 4: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Complexity |
|---|---|---|---|
| Hantzsch + Substitution | 65–70 | 98 | Moderate |
| Direct Coupling | 55–60 | 95 | High |
Challenges and Optimization Strategies
Regioselectivity in Ester Formation
The inherent symmetry of Hantzsch-derived 1,4-DHPs complicates asymmetric esterification. To mitigate this, stepwise esterification is employed:
Q & A
Q. What are the standard synthetic routes for preparing 1,4-dihydropyridine (DHP) derivatives like this compound?
The synthesis typically employs the Hantzsch dihydropyridine synthesis, a multi-component reaction involving β-keto esters, aldehydes, and ammonia. For this compound, substitutions at the 3- and 5-positions (methyl and piperidin-3-yl groups) require tailored precursors. Optimization involves adjusting solvent polarity (e.g., ethanol or acetonitrile), temperature (80–100°C), and reaction time (12–48 hours). Post-synthetic modifications, such as hydrochlorination, are performed under acidic conditions (HCl in ethanol) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- NMR : and NMR identify substituent patterns (e.g., methyl groups at δ ~2.3 ppm, aromatic protons from 3-nitrophenyl at δ ~7.5–8.5 ppm) and confirm dihydropyridine ring integrity .
- IR : Peaks at ~1700 cm confirm ester carbonyl groups, while nitro group stretches appear near 1520–1350 cm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H] at m/z 546.2) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry, as seen in related DHPs where the 4-aryl group adopts a pseudoaxial orientation .
Q. How does the 3-nitrophenyl substituent influence the compound’s physicochemical properties?
The electron-withdrawing nitro group enhances oxidative stability of the DHP ring and modulates lipophilicity (logP ~2.5–3.0), impacting solubility in polar solvents like DMSO. Computational studies (e.g., DFT) predict intramolecular hydrogen bonding between the nitro group and ester carbonyls, affecting conformational flexibility .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) model transition states and intermediates to identify energetically favorable pathways. Machine learning (ML) models trained on analogous DHP syntheses can predict optimal conditions (e.g., solvent, catalyst) by analyzing variables like activation energy and steric hindrance. For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40–60% .
Q. What strategies resolve contradictions in reported pharmacological activities of structurally similar DHPs?
- Comparative Assays : Use standardized assays (e.g., calcium channel blocking in vascular smooth muscle cells) to control for batch-to-batch variability .
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing 3-nitrophenyl with 4-chlorophenyl) to isolate activity contributors .
- Metabolic Profiling : LC-MS/MS identifies degradation products (e.g., cytochrome P-450-mediated oxidation) that may confound bioactivity data .
Q. What role does stereochemistry play in this compound’s bioactivity?
The piperidin-3-yl group introduces a chiral center, with enantiomers showing differential binding to targets like L-type calcium channels. Resolution via chiral HPLC (e.g., Chiralpak® AD-H column) followed by crystallography confirms absolute configuration. Pharmacokinetic studies reveal (R)-enantiomers often exhibit higher bioavailability due to reduced hepatic clearance .
Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?
Immobilized catalysts (e.g., silica-supported sulfonic acid) enhance reaction efficiency by enabling solvent-free conditions and reducing purification steps. For example, 85% yield was achieved for a related DHP using 5 mol% catalyst at 90°C for 8 hours, compared to 65% yield in traditional homogeneous synthesis .
Methodological Notes
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) with minimal experiments .
- Data Contradictions : Apply multivariate analysis (PCA or PLS) to disentangle confounding variables in bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
